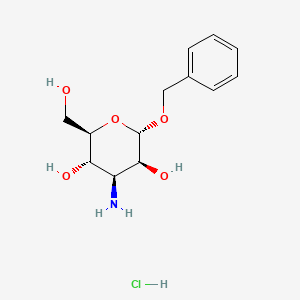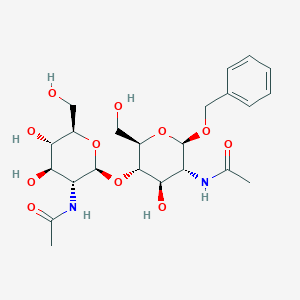![molecular formula C₂₉H₃₅Br₂NO₁₁ B1141877 (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8, CAS No. 148218-14-8](/img/no-structure.png)
(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemically complex molecules often involved in the synthesis of antibiotics or other bioactive molecules. Research in this area focuses on the synthesis and modification of sugar moieties to explore their biological activities and chemical properties.
Synthesis Analysis
Synthesis approaches for complex molecules like the one mentioned often involve multi-step chemical reactions, starting from simpler sugar derivatives. For instance, Yoshimura et al. (1978) detailed the synthesis of branched-chain sugars through oxidation and hydrolysis processes, starting from a methyl α-glycoside derivative (Yoshimura, Matsuzawa, & Funabashi, 1978). Similar methodologies could be adapted for synthesizing the compound , highlighting the importance of selective reactions and protective group strategies.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by complex stereochemistry and multiple functional groups. Conformational analysis studies, such as those conducted by Monteagudo et al. (1997), provide insights into the molecular conformation using NMR data and molecular mechanics calculations (Monteagudo, Madami, Animati, Lombardi, & Arcamone, 1997). These analyses are crucial for understanding the spatial arrangement of atoms, which directly affects the chemical reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving amino sugars and their derivatives are central to modifying the biological activity of natural products. For example, the introduction of amino groups or the modification of existing hydroxyl groups can significantly alter a molecule's chemical properties and reactivity. Research by Cheung, Horton, and Weckerle (1979) into the synthesis of 3-amino-2,3,6-trideoxy-L-xylo-hexopyranose derivatives demonstrates the types of chemical transformations applicable to the compound of interest (Cheung, Horton, & Weckerle, 1979).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are often determined experimentally. These properties are influenced by the molecular structure, including the presence and position of functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, stability under various conditions, and the ability to undergo certain types of chemical reactions, are pivotal for understanding how these compounds can be utilized in further synthetic steps or in biological applications. Studies like those by Liberek et al. (2000) on the synthesis and structure of sugar derivatives provide a basis for predicting the reactivity and chemical behavior of complex sugar-based compounds (Liberek, Konitz, Frankowski, & Smiatacz, 2000).
Applications De Recherche Scientifique
Synthesis of Complex Sugars
The compound and its derivatives are pivotal in synthesizing branched-chain and complex sugars. For example, the synthesis of 2,3,6-Trideoxy-3-C,4-O-dimethyl-3-nitro-D-arabino-hexopyranose, a complex sugar, was achieved through the oxidation of methyl α-glycoside of the corresponding 3-amino derivative with m-chloroperbenzoic acid followed by hydrolysis. This process illustrates the critical role of the 3-amino derivative in constructing branched-chain sugars, which are significant in various biochemical pathways and pharmaceutical applications (Yoshimura, Matsuzawa, & Funabashi, 1978).
Antibiotic Synthesis
Derivatives of the mentioned compound are used in synthesizing antibiotic substances. For instance, the synthesis of a novel benz[A]anthracycline analog of the antitumor agent 4-demethoxydaunorubicin involved a complex carbohydrate structure similar to the one mentioned. Although these angular analogs showed inactivity in tissue culture assays compared to doxorubicin, the methodology provides insights into the synthesis of potential antitumor agents and the structural importance of the carbohydrate moiety in these compounds (Villalobos, Borcherding, Mitscher, Colborn, & Flippi, 1994).
Oligosaccharide Synthesis for Antitumor Antibiotics
The compound's derivatives are also essential in the oligosaccharide synthesis of antitumor antibiotics. For example, condensation reactions involving benzyl 2,3,6-trideoxy-3-trifluoroacetamido-α-L-lyxo-hexopyranoside with other sugar derivatives under specific conditions have led to the synthesis of oligosaccharide moieties of musettamycin, marcellomycin, and aclacinomycin A. These reactions highlight the compound's role in creating complex sugar structures that are part of antitumor antibiotics, showcasing its potential in drug development and synthesis (Monneret, Martin, & Païs, 1988).
Conformational Analysis in Drug Design
Furthermore, the solution conformation of derivatives of the mentioned compound, such as 4-demethoxy-7-O-[2,6-dideoxy-4-O-(2,3,6-trideoxy-3-amino-α-l-lyxo-hexopyranosyl)- α-l-lyxo- hexopyranosyl]adriamicinone, has been analyzed using nuclear magnetic resonance data and molecular mechanics calculations. Such conformational analyses are crucial in understanding the molecular structure and designing more effective drug molecules (Monteagudo, Madami, Animati, Lombardi, & Arcamone, 1997).
Mécanisme D'action
Target of Action
The primary target of this compound is the enzyme dTDP-3-amino-3,4,6-trideoxy-alpha-D-glucose transaminase . This enzyme plays a crucial role in the biosynthesis of dTDP-alpha-D-desosamine, a sugar found in several bacterial macrolide antibiotics .
Mode of Action
The compound interacts with its target enzyme, dTDP-3-amino-3,4,6-trideoxy-alpha-D-glucose transaminase, and participates in the reaction catalyzed by this enzyme . The reaction involves the conversion of 2-oxoglutarate and dTDP-3-amino-3,4,6-trideoxy-alpha-D-glucose into dTDP-3-dehydro-4,6-dideoxy-alpha-D-glucose and L-glutamate .
Biochemical Pathways
The compound is involved in the biosynthesis of dTDP-alpha-D-desosamine . This sugar is a component of several bacterial macrolide antibiotics, including erythromycin, megalomicin A, mycinamicin II, and oleandomycin . Therefore, the compound indirectly affects the biosynthesis of these antibiotics.
Result of Action
The compound’s action results in the production of dTDP-3-dehydro-4,6-dideoxy-alpha-D-glucose and L-glutamate . These products are important for the biosynthesis of several bacterial macrolide antibiotics .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the hydroxyl groups followed by the coupling of the protected sugar with the brominated side chain. The amino group is then introduced and the protecting groups are removed to yield the final product.", "Starting Materials": [ "2,3,4,6-tetra-O-acetyl-α-L-lyxo-hexopyranosyl bromide", "8-hydroxy-7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranose", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "methanol", "acetic acid", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Protection of the hydroxyl groups of 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranose with acetic anhydride and catalytic amounts of DMAP in dichloromethane to yield the corresponding acetate", "Coupling of the protected sugar with 2,3,4,6-tetra-O-acetyl-α-L-lyxo-hexopyranosyl bromide in the presence of triethylamine and catalytic amounts of DMAP in N,N-dimethylformamide to yield the corresponding protected sugar-bromide", "Bromination of 8-hydroxy-7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with bromine in acetic acid to yield the corresponding brominated side chain", "Coupling of the protected sugar-bromide with the brominated side chain in the presence of triethylamine and catalytic amounts of DMAP in N,N-dimethylformamide to yield the corresponding protected product", "Deprotection of the acetate and methoxy groups with sodium bicarbonate and methanol to yield the intermediate", "Deprotection of the remaining acetyl groups with sodium bicarbonate and methanol to yield the final product" ] } | |
Numéro CAS |
148218-14-8 |
Nom du produit |
(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8, |
Formule moléculaire |
C₂₉H₃₅Br₂NO₁₁ |
Poids moléculaire |
733.4 |
Synonymes |
(8S-cis)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrobromide; 14-Bromo Ketal Daunorubicin Hydrobromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)
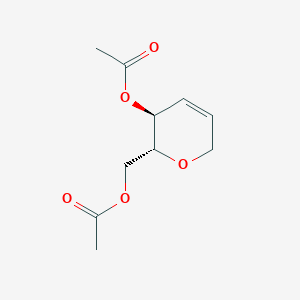

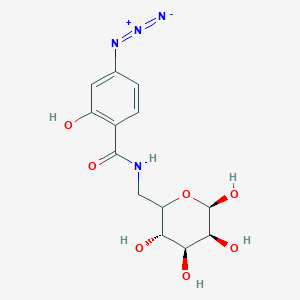
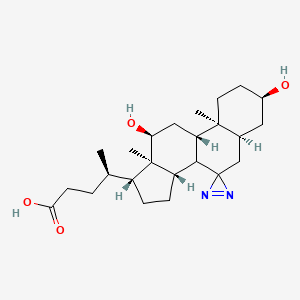

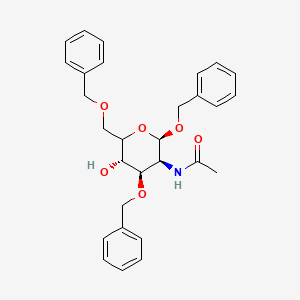
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)

